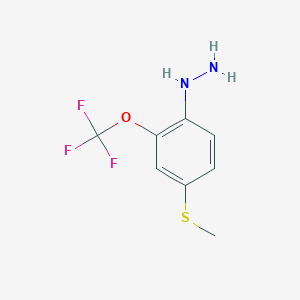![molecular formula C12H11N5O B14055724 4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine](/img/structure/B14055724.png)
4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine is an organic compound belonging to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring. The compound has shown potential in various scientific research fields, particularly in medicinal chemistry due to its biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine typically involves multiple steps. One common method includes the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine core, followed by substitution at the N-1 position with a tert-butylcarbonate group . This process often requires base-mediated conditions and specific reagents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyrrolopyridine core.
Applications De Recherche Scientifique
4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including inhibition of specific enzymes.
Industry: Its derivatives are explored for use in developing new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in signal transduction pathways that regulate cell proliferation, migration, and survival. By inhibiting these receptors, the compound can interfere with cancer cell growth and metastasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their FGFR inhibitory activities.
Pyrrolopyrazine derivatives: These compounds also contain a fused pyrrole ring and have shown various biological activities.
Uniqueness
4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern and methoxy group, which contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H11N5O |
|---|---|
Poids moléculaire |
241.25 g/mol |
Nom IUPAC |
4-(5-methoxypyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H11N5O/c1-18-11-3-2-9-8(15-11)5-7-17(9)10-4-6-14-12(13)16-10/h2-7H,1H3,(H2,13,14,16) |
Clé InChI |
VQZRWFSXLXJYDV-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C=C1)N(C=C2)C3=NC(=NC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide](/img/structure/B14055645.png)
![3,4-Dibromopyrazolo[1,5-a]pyrazine](/img/structure/B14055648.png)






![3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)



![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)
